Technical Guide: Discovery and Synthesis of Rilpivirine
Technical Guide: Discovery and Synthesis of Rilpivirine
Topic: Discovery and Synthesis of Rilpivirine (TMC278) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary: The Resilience of Flexibility
Rilpivirine (TMC278) represents a paradigm shift in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] Unlike first-generation NNRTIs (e.g., nevirapine, efavirenz) which are rigid "butterflies," Rilpivirine belongs to the Diarylpyrimidine (DAPY) class.[2] Its core design philosophy is torsional flexibility —the ability to "wiggle" and "jiggle" within the binding pocket. This molecular plasticity allows Rilpivirine to maintain high-affinity binding even when the HIV-1 Reverse Transcriptase (RT) enzyme undergoes structural rearrangements due to drug-resistance mutations (e.g., K103N, Y181C).
This guide details the structural logic, the convergent process chemistry used for large-scale manufacturing, and the mechanistic pharmacodynamics that define Rilpivirine as a "resilient" antiretroviral agent.
Molecular Design & SAR: The "Horseshoe" Conformation
The DAPY Scaffold Evolution
The discovery of Rilpivirine was not serendipitous but the result of rational evolution from previous scaffolds: TIBO
The critical breakthrough was the introduction of flexible linkers connecting the central pyrimidine ring to the wing moieties.
-
Central Core: A pyrimidine ring acting as the hub.
-
Left Wing: A 2,6-dimethylphenyl moiety with a para-cyanovinyl group. The methyl groups provide steric bulk to force the molecule into a specific conformation, while the cyanovinyl group extends into a hydrophobic tunnel (conserved region).
-
Right Wing: A benzonitrile moiety that interacts with the solvent-exposed region.
"Wiggling" and "Jiggling"
Crystallographic studies (PDB: 3MEE) reveal that Rilpivirine adopts a "U" or "Horseshoe" conformation within the NNRTI binding pocket (NNIBP).
-
Wiggling: Torsional rotations around the single bonds connecting the wings to the central pyrimidine allow the molecule to adjust its shape.
-
Jiggling: The ability of the entire molecule to reposition itself slightly within the pocket to accommodate steric clashes caused by mutations.
Key Binding Interactions
-
Hydrogen Bonding: The N-H of the aniline linkers forms a hydrogen bond network with the backbone carbonyl of Lys101 .
-
-
Stacking: The wings engage in aromatic interactions with Tyr181 , Tyr188 , Phe227 , and Trp229 . -
Hydrophobic Tunnel: The cyanovinyl group penetrates a hydrophobic channel formed by Phe227 and Trp229 , a region that is functionally constrained and less prone to mutation.
Chemical Synthesis: Process Optimization
The manufacturing route of Rilpivirine utilizes a convergent strategy , synthesizing two key intermediates ("Left Wing" and "Right Wing") separately before a final coupling. This approach maximizes yield and minimizes the handling of late-stage toxic intermediates.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis strategy for Rilpivirine, highlighting the separate construction of the 'Left' and 'Right' wings.
Detailed Protocols
Step 1: Synthesis of the "Left Wing" (Intermediate A)
Target: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[3][4][5]
-
Reagents: 4-iodo-2,6-dimethylaniline, Acrylonitrile, Palladium(II) acetate (catalyst), Tri-o-tolylphosphine (ligand), Sodium acetate.
-
Protocol:
-
Charge reactor with 4-iodo-2,6-dimethylaniline and sodium acetate in dimethylacetamide (DMAc).
-
Add Pd(OAc)₂ and ligand under inert atmosphere (
). -
Add acrylonitrile and heat to 130°C for 12–24 hours (Heck Coupling).
-
Critical Control: High temperature favors the trans (E) isomer, which is required for activity.
-
Workup: Cool, filter catalyst, and precipitate the product by adding water.[5][6]
-
Salt Formation: Dissolve in isopropanol/ethanol and treat with HCl gas/solution to crystallize the hydrochloride salt.
-
Step 2: Synthesis of the "Right Wing" (Intermediate B)
Target: 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.[3][4][5][7][8][9]
-
Reagents: 4-aminobenzonitrile, 2,4-dichloropyrimidine.[4]
-
Protocol:
-
Dissolve 4-aminobenzonitrile in a polar solvent (e.g., 1,4-dioxane or acetonitrile).
-
Add 2,4-dichloropyrimidine.
-
Heat to reflux .[6]
-
Selectivity: The 4-position of the pyrimidine is more reactive towards nucleophilic attack than the 2-position, but selectivity must be controlled by temperature.
-
Isolate the product by filtration.[6][10] The chlorine at the 4-position remains available for the final coupling.
-
Step 3: Final Coupling (Rilpivirine Formation)
-
Reagents: Intermediate A (Left Wing), Intermediate B (Right Wing), Acetonitrile (solvent).
-
Protocol:
-
Suspend Intermediate A and Intermediate B in acetonitrile.
-
Optimization: While early MedChem routes used fusion (melting without solvent) or high-boiling solvents like NMP, modern process routes prefer acetonitrile at reflux or pressurized conditions to avoid toxic solvent residues.
-
Heat to reflux (~80°C) or higher under pressure. The reaction is an S_NAr (Nucleophilic Aromatic Substitution) where the aniline nitrogen of the Left Wing displaces the chlorine of the Right Wing.
-
Workup: Basify with
or to neutralize the HCl generated. -
Crystallize the free base.
-
Salt Formation: Dissolve in 2-propanol and treat with HCl to generate Rilpivirine Hydrochloride (Form A is the preferred polymorph).
-
Mechanism of Action & Resistance Profile
Binding Mode Diagram
Figure 2: Interaction map of Rilpivirine within the HIV-1 RT allosteric pocket. Note the critical H-bond with Lys101 and the hydrophobic interaction with Trp229.
Resistance Data
Rilpivirine retains activity against many strains resistant to 1st-gen NNRTIs, but specific mutations can impact it.[4][5]
| Mutation | Impact on Rilpivirine (Fold Change in EC50) | Mechanism of Resistance |
| Wild Type | 1.0 (Reference) | N/A |
| K103N | < 2.0 (Sensitive) | Rilpivirine "wiggles" to accommodate the Asn side chain.[7][10] |
| Y181C | ~2.0 - 3.0 (Retained Activity) | Loss of |
| E138K | > 2.5 (Reduced Susceptibility) | Mutation in p51 subunit affects the pocket entry dynamics. |
| M184I | Minimal direct effect | Often selected alongside E138K in failures. |
References
-
Discovery of Rilpivirine: Janssen, P. A. J., et al. (2005). "Synthesis of novel diarylpyrimidine analogues and their antiviral activity against human immunodeficiency virus type 1." Journal of Medicinal Chemistry, 48(6), 1901–1909. Link
-
Crystallography & Mechanism: Das, K., et al. (2008). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and TMC278-R278474 (rilpivirine), highly potent and resilient HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 51(18), 5705-5713. Link
-
Process Chemistry (Patent): Wigerinck, P., et al. (2003). "Preparation of pyrimidine derivatives for the treatment of HIV infection." WO Patent 03/016306.[11][12] Link
-
Synthesis Optimization: Zhang, T., et al. (2021). "The development of an effective synthetic route of rilpivirine."[3][4][12] BMC Chemistry, 15, Article number: 22. Link
-
Resistance Profile: Azijn, H., et al. (2010). "TMC278, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor, for Treatment of Human Immunodeficiency Virus Type 1 Infection: Resistance Profile." Antimicrobial Agents and Chemotherapy, 54(2), 718–727. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP2872492B1 - Process for the preparation of rilpivirine using a novel intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 7. 4-[(4-CHLORO-2-PYRIMIDINYL)AMINO]BENZONITRILE | 244768-32-9 [chemicalbook.com]
- 8. 244768-32-9|4-((4-Chloropyrimidin-2-yl)amino)benzonitrile|BLD Pharm [bldpharm.com]
- 9. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | 244768-32-9 | Benchchem [benchchem.com]
- 10. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 11. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]
- 12. US20140275538A1 - Rilpivirine process - Google Patents [patents.google.com]
